
4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride (4PPH) is an organic compound with a wide range of potential applications in the fields of pharmaceuticals, biochemistry, and materials science. 4PPH is a white, crystalline solid with a molecular weight of 293.8 g/mol and a melting point of 140-143 °C. It is an important building block in the synthesis of various other compounds and has been used in a number of research studies.
科学的研究の応用
Chemical Synthesis and Reactions
- Sano et al. (2006) explored the use of a similar compound, 4-(Pyrrolidin-1-yl)pyridine, in the novel deconjugative esterification of 2-cyclohexylideneacetic acids. This process involved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent, highlighting its potential in chemical synthesis techniques (Sano et al., 2006).
Coordination Chemistry
- The study by Klein et al. (2014) on the coordination of similar pyrimidine compounds with zinc(II) ions can provide insights into the coordination behavior of 4-(4-Pyrrolidin-3-yl-pyrimidin-5-yl)-pyridin-2-ylamine hydrochloride. They found preferential coordination through pyridine donors in the compounds they studied (Klein et al., 2014).
Pharmacokinetics
- Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a similar compound, which is a dipeptidyl peptidase IV inhibitor. Their findings on the metabolism and elimination pathways could be relevant for understanding the pharmacokinetics of this compound (Sharma et al., 2012).
Synthesis and Characterization
- The synthesis and characterization of pyrimidine derivatives as discussed by Schmidt (2002) can offer insights into methods potentially applicable for synthesizing and characterizing this compound (Schmidt, 2002).
Analytical Chemistry
- Ye et al. (2012) developed a capillary electrophoresis method for analyzing related pyrimidine compounds. This technique could potentially be adapted for analyzing this compound (Ye et al., 2012).
Biological Activities
- Gong et al. (2010) studied flumatinib, a compound containing a pyrimidin-2-ylamine structure, focusing on its metabolism in chronic myelogenous leukemia patients. Insights from this research may be applicable to the biological activities of this compound (Gong et al., 2010).
Mass Spectrometry Studies
- Venkatachalam et al. (2002) utilized mass spectrometry to analyze pyrimidine derivatives, which could be a useful technique for the study of this compound (Venkatachalam et al., 2002).
特性
IUPAC Name |
4-(4-pyrrolidin-3-ylpyrimidin-5-yl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5.ClH/c14-12-5-9(2-4-17-12)11-7-16-8-18-13(11)10-1-3-15-6-10;/h2,4-5,7-8,10,15H,1,3,6H2,(H2,14,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPWKSBJOFXJCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC=NC=C2C3=CC(=NC=C3)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-Cyclopentyl-3-(5,7-dimethyl-2-pyrrolidin-3-yl-pyrazolo[1,5-a]pyrimidin-6-yl)-propionamide dihydrochloride](/img/structure/B1402352.png)
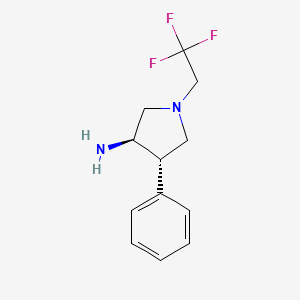
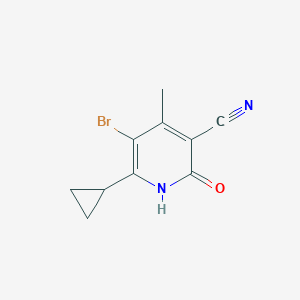
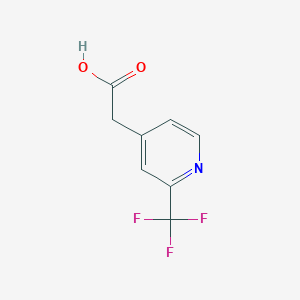


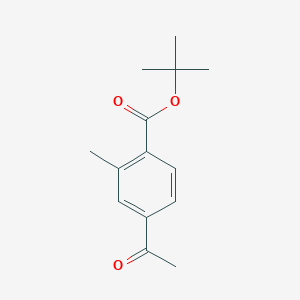


![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)
![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)
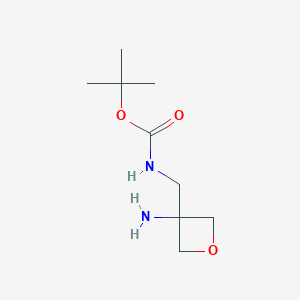
![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)

